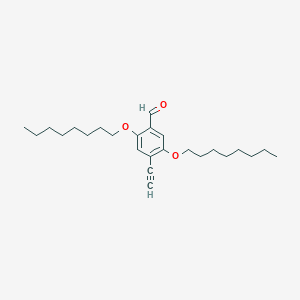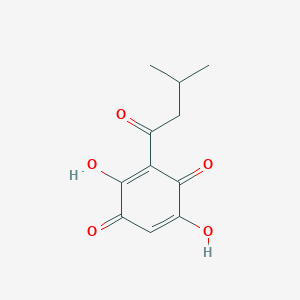
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C11H12O5 This compound is characterized by its cyclohexa-2,5-diene-1,4-dione core structure, which is substituted with two hydroxyl groups and a 3-methylbutanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hydroquinone and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds.
科学的研究の応用
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Formation: It increases the formation of reactive oxygen species, leading to oxidative stress and cell death.
Cell Cycle Abrogation: The compound can disrupt the cell cycle, preventing the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 3-methylbutanoyl group.
2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups.
2,5-Dihydroxy-3-hexyl-1,4-benzoquinone: Similar structure with a hexyl group instead of a 3-methylbutanoyl group.
Uniqueness
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This substitution enhances its bioactivity and potential as an anticancer agent compared to its analogs .
特性
CAS番号 |
192446-69-8 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC名 |
2,5-dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O5/c1-5(2)3-6(12)9-10(15)7(13)4-8(14)11(9)16/h4-5,13,16H,3H2,1-2H3 |
InChIキー |
DYRCKVCXDCWHGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C(=O)C=C(C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


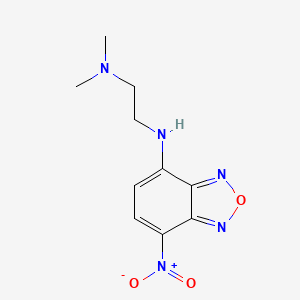
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
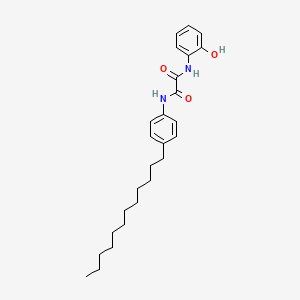
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
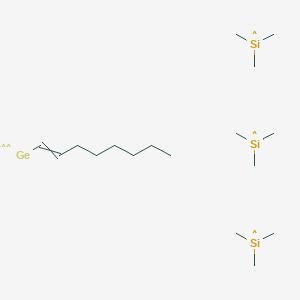
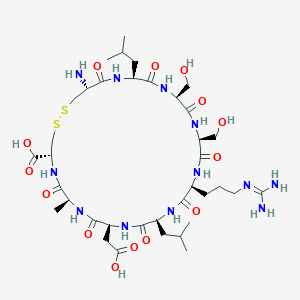

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
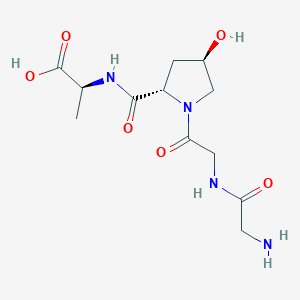
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
